Methyl phenyl sulfone
Overview
Description
Methyl phenyl sulfone, also known as methyl p-tolyl sulfone, is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzene, where a methylsulfonyl group is attached to the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of 4-toluene sulfonyl chloride with sodium sulfite in an alkaline aqueous solution to form sodium 4-methyl benzene sulfinate. This intermediate is then methylated using chloromethane to produce methylsulfonylbenzene . Another method involves the oxidation of sulfides to sulfones using oxidizing agents like hydrogen peroxide in the presence of selenium dioxide as a catalyst .
Industrial Production Methods
In industrial settings, the production of methylsulfonylbenzene often involves continuous flow processes to ensure efficiency and scalability. The use of bioinspired oxidation methods has also been explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used as oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophilic reagents such as halogens and nitro groups are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl phenyl sulfone has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methylsulfonylbenzene involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfone: Similar in structure but with a phenyl group instead of a tolyl group.
4-Methylsulfonyl toluene: Similar but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDWETOKTFWTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075228 | |
Record name | Benzene, (methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-85-4 | |
Record name | Methyl phenyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PHENYL SULFONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulphonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PHENYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the methylsulfonylbenzene group in drug design, particularly concerning its potential as an antitumor agent?
A: The methylsulfonylbenzene scaffold serves as a versatile building block in medicinal chemistry, often incorporated into larger molecules to potentially enhance their pharmacological properties. Research suggests that hydrazones incorporating a 4-methylsulfonylbenzene scaffold exhibit promising antitumor activity. [] This activity is likely due to their interaction with multiple targets involved in tumor growth and progression, such as cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). []
Q2: Can you provide an example of a successful application of the methylsulfonylbenzene moiety in developing a drug candidate with improved efficacy?
A: Researchers have developed carboranyl analogues of Celecoxib, a known COX-2 inhibitor, by incorporating a carborane moiety as a phenyl mimetic. One such analogue, 4-[5-(1,7-dicarba-closo-dodecaboranyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-1-methylsulfonylbenzene, demonstrated potent cytostatic activity against various melanoma and colorectal adenocarcinoma cell lines. [] This enhanced activity, compared to Celecoxib, highlights the potential of incorporating carborane units into methylsulfonylbenzene-containing structures for developing improved anticancer agents.
Q3: How does the presence of a methylsulfonyl group at different positions on a benzene ring influence the reactivity of the molecule?
A: The position of the methylsulfonyl group on the benzene ring significantly impacts the molecule's reactivity. For instance, in 2,4-dichloro-methylsulfonylbenzene, the methylsulfonyl group directs nucleophilic substitution reactions preferentially to the 2-position. This regioselectivity can be explained by analyzing the Hard and Soft Acids and Bases (HSAB) principle. [] This understanding is crucial for designing synthetic routes to specific isomers of di-substituted benzene derivatives.
Q4: Are there any studies investigating the fragmentation patterns of methylsulfonylbenzene derivatives upon one-electron reduction?
A: Yes, pulse radiolysis studies have investigated the fragmentation of arylmethyl quaternary nitrogen mustards containing a methylsulfonylbenzene moiety upon one-electron reduction in aqueous solutions. [] Interestingly, while some derivatives, like the benzene and 4-methylsulfonylbenzene derivatives, fragmented readily to yield benzyl radicals, others, like the nitrobenzene derivatives, formed stable radical anions. This difference in behavior highlights the influence of substituents on the stability and reactivity of the radical species generated.
Q5: What analytical techniques are typically employed to characterize and quantify methylsulfonylbenzene and its derivatives?
A5: Various analytical methods are used to characterize and quantify methylsulfonylbenzene and its derivatives. These include but are not limited to:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compounds. []
- High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of synthesized compounds, such as 3-Chloro-4-methyl-methylsulfonylbenzene, an intermediate of the herbicide Sulcotrione. []
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